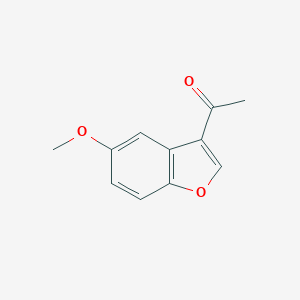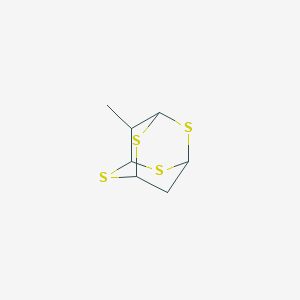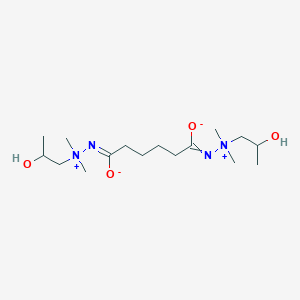
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide, also known as BDPH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the hydrazine family and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for a variety of research applications.
Mécanisme D'action
The exact mechanism of action of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is not fully understood, but it is believed to interact with a variety of biological molecules and systems through a process known as electrostatic interaction. This process involves the attraction of positively and negatively charged molecules, which can lead to the formation of stable complexes. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to interact with a variety of biological molecules, including proteins, nucleic acids, and lipids, and can influence their structure and function.
Effets Biochimiques Et Physiologiques
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to exhibit a range of interesting biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been found to have antimicrobial properties, which can help to protect against bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its ability to interact with a variety of biological molecules, which makes it a versatile tool for a range of research applications. Additionally, 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is highly pure and of high quality, which makes it a reliable and consistent reagent for laboratory experiments. However, one limitation of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is its relatively high cost, which can make it prohibitively expensive for some research applications.
Orientations Futures
There are a number of potential future directions for research on 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide. One area of interest is the development of new drug molecules based on the structure of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide. This compound has been found to exhibit a range of interesting biochemical and physiological effects, which could be harnessed to develop new drugs for a variety of diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide and to explore its potential applications in a range of research fields.
Méthodes De Synthèse
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is typically synthesized through a multistep process that involves the reaction of hydrazine with a series of aldehydes and ketones. The resulting compound is then purified using a variety of techniques, including column chromatography and recrystallization. The synthesis of 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide is a complex process that requires significant expertise and specialized equipment, but the resulting compound is highly pure and of high quality.
Applications De Recherche Scientifique
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and biophysics. This compound has been found to exhibit a range of interesting properties, including the ability to interact with a variety of biological molecules and systems. 2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide has been used in a variety of research applications, including the study of protein-ligand interactions, the development of new drug molecules, and the investigation of cellular signaling pathways.
Propriétés
Numéro CAS |
18167-12-9 |
|---|---|
Nom du produit |
2,2'-Bis(1,6-dioxohexane-1,6-diyl)bis(1-(2-hydroxypropyl)-1,1-dimethylhydrazinium) dihydroxide |
Formule moléculaire |
C16H34N4O4 |
Poids moléculaire |
346.47 g/mol |
Nom IUPAC |
(6Z)-N,N'-bis[2-hydroxypropyl(dimethyl)azaniumyl]hexanediimidate |
InChI |
InChI=1S/C16H34N4O4/c1-13(21)11-19(3,4)17-15(23)9-7-8-10-16(24)18-20(5,6)12-14(2)22/h13-14,21-22H,7-12H2,1-6H3 |
Clé InChI |
BQGTYIWAGDTLPC-UHFFFAOYSA-N |
SMILES isomérique |
CC(C[N+](C)(C)N=C(CCCC/C(=N/[N+](C)(C)CC(C)O)/[O-])[O-])O |
SMILES |
CC(C[N+](C)(C)N=C(CCCCC(=N[N+](C)(C)CC(C)O)[O-])[O-])O |
SMILES canonique |
CC(C[N+](C)(C)N=C(CCCCC(=N[N+](C)(C)CC(C)O)[O-])[O-])O |
Autres numéros CAS |
18167-12-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





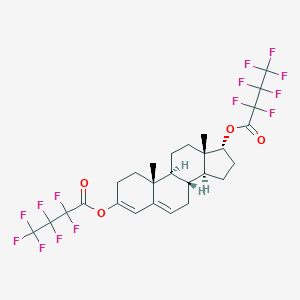
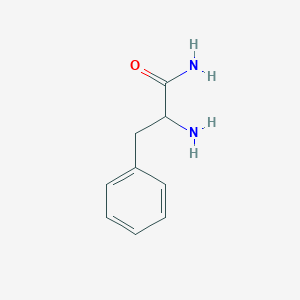
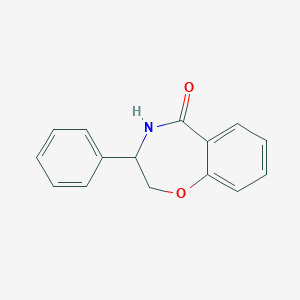
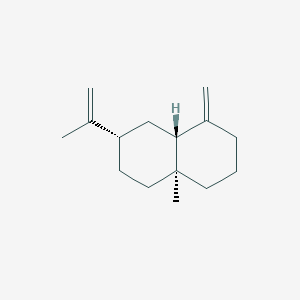
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)

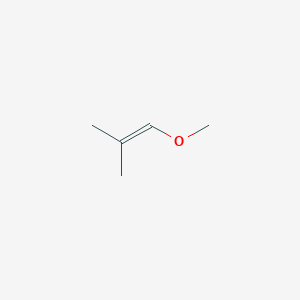
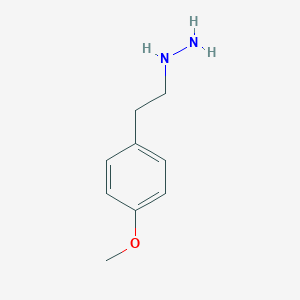
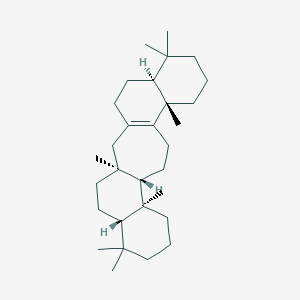
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
